

# High-pressure synthesis of dysprosium compounds.

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Compound of Interest		
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An In-Depth Technical Guide to the High-Pressure Synthesis of Dysprosium Compounds

This guide provides a comprehensive overview of the synthesis of various dysprosium compounds under high-pressure conditions. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the novel properties and synthesis of materials under extreme conditions. The focus is on dysprosium carbides and hydrides, for which significant high-pressure synthesis data is available.

### **Introduction to High-Pressure Synthesis**

High-pressure synthesis is a powerful technique used to create novel materials with unique crystal structures and properties that are not accessible at ambient conditions.[1] By subjecting elements to extreme pressures, often in the gigapascal (GPa) range, and high temperatures, their chemical reactivity and coordination preferences can be dramatically altered. This can lead to the formation of compounds with unusual stoichiometries and bonding arrangements.[1] The primary apparatus for static high-pressure research is the diamond anvil cell (DAC), which allows for the simultaneous application of high pressures and temperatures (via laser heating) while enabling in-situ analysis, typically through synchrotron X-ray diffraction (XRD).[2][3]

## **High-Pressure Synthesis of Dysprosium Carbides**

Recent studies have revealed a rich chemistry of the dysprosium-carbon (Dy-C) system at high pressures, leading to the discovery of several novel dysprosium carbides.[2][4] These compounds are of interest for their potential mechanical, electrical, and magnetic properties.[5]



The synthesis is typically achieved by reacting elemental dysprosium with a carbon source, often the diamond anvils of the DAC itself, at high pressures and temperatures.[2][6]

#### **Key Findings and Data Presentation**

High-pressure experiments have led to the synthesis of novel carbides like  $Dy_4C_3$  and  $Dy_3C_2$ , alongside the high-pressure formation of  $Dy_2C_3$ , which is known at ambient conditions.[2][6] These syntheses demonstrate that pressure significantly influences the stable phases in the Dy-C system.[2]



Compoun d	Synthesis Pressure (GPa)	Synthesis Temperat ure (K)	Crystal System	Space Group	Unit Cell Paramete r (Å) at Synthesis P	Referenc e
Dy <sub>4</sub> C <sub>3</sub>	19, 55, 58	~2500	Cubic	I-43d	a = 7.4774(8) at 19 GPa	[2][5]
Dy₂C₃	19	~2500	Cubic	I-43d	a = 7.9208(5) at 19 GPa	[2]
Dy₃C₂	55	~2500	Orthorhom bic	Pnma	a=5.590(2) , b=3.518(1) , c=11.196(3	[2]
γ-DyC2	up to 95	~2800	Monoclinic	C2/m	a=5.632(2) , b=3.593(1) , c=5.845(2), β=107.1(1) ° at 70 GPa	[4]
Dy₅C9	up to 95	~2800	Monoclinic	P21/c	a=3.578(1) , b=13.012(5 ), c=11.696(4 ), β=90.3(1)° at 70 GPa	[4]



					a=5.494(2)
					,
					b=7.619(3)
					,
γ-Dy₄C₅	up to 95	~2800	Monoclinic	P21/C	c=10.643(4 [4]
					),
					β=105.1(1)
					° at 70
					GPa

#### **Experimental Protocols**

High-Pressure, High-Temperature (HPHT) Synthesis of Dysprosium Carbides

- Diamond Anvil Cell (DAC) Preparation: A BX90-type DAC with Boehler-Almax-type diamond anvils (e.g., 250 µm culet diameter) is used.[2][6]
- Gasket Preparation: A rhenium gasket, initially 200 μm thick, is pre-indented to a thickness of approximately 28 μm. A sample chamber hole (e.g., 100 μm in diameter) is drilled into the center of the indentation using a laser or a micro-drilling system.[2][6]
- Sample Loading: Flakes of high-purity (99.9%) dysprosium metal are loaded into the sample chamber. A layer of dry sodium chloride (NaCl) is also loaded to serve as a pressure-transmitting medium and thermal insulator.[2][6] In this setup, the diamond anvils themselves act as the carbon source for the reaction.[2][6]
- Pressure Application and Measurement: The DAC is sealed, and pressure is gradually applied. The pressure is determined in-situ using the equation of state (EoS) of the NaCl pressure medium, measured via X-ray diffraction.[2][6]
- Laser Heating: The sample is heated to the target temperature (e.g., ~2500 K) using a double-sided YAG laser heating system.[2]
- In-situ Analysis: During and after heating, the reaction products are analyzed using single-crystal synchrotron X-ray diffraction (SCXRD). The DAC is rotated during data collection (e.g., from -38° to +38°) to collect a complete dataset.[2][6]



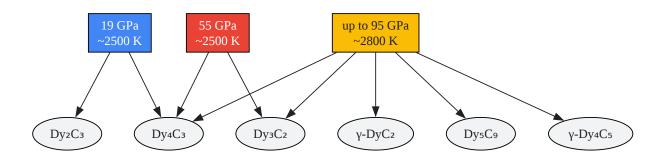
Data Analysis: The collected diffraction patterns are analyzed to identify the crystal structures
of the newly synthesized phases.[2]

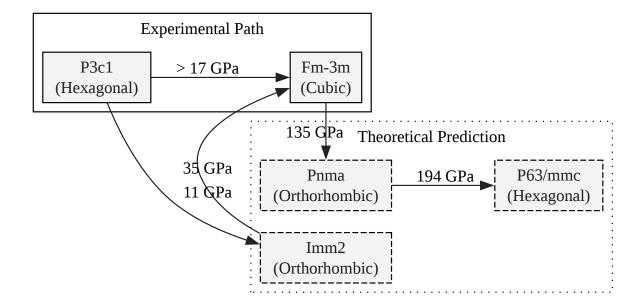
#### **Logical Relationships and Workflows**

The general workflow for the high-pressure synthesis of dysprosium compounds is a sequential process involving preparation, execution, and analysis.

General workflow for high-pressure synthesis in a DAC.

The formation of specific dysprosium carbides is dependent on the applied pressure, illustrating the influence of pressure on chemical synthesis pathways.







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